molecular formula C9H6O3 B159774 Benzene-1,2,4-tricarbaldehyde CAS No. 1889-65-2

Benzene-1,2,4-tricarbaldehyde

Cat. No. B159774
CAS RN: 1889-65-2
M. Wt: 162.14 g/mol
InChI Key: JMRQKWYIMBFUBZ-UHFFFAOYSA-N
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Description

Benzene-1,2,4-tricarbaldehyde, also known as trimesic aldehyde, is a white crystalline powder that is widely used in scientific research. It has a chemical formula of C9H6O3 and is soluble in organic solvents such as ethanol and methanol. Trimesic aldehyde is a versatile compound that has various applications in the field of chemistry, biology, and materials science.

Mechanism Of Action

Trimesic aldehyde is a versatile compound that can interact with various molecules through different mechanisms. It has been shown to form hydrogen bonds with water molecules, which can affect the properties of the surrounding environment. Trimesic aldehyde can also form coordination complexes with metal ions, which can affect the reactivity and stability of the metal ions.

Biochemical And Physiological Effects

Trimesic aldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be harmful to human health. Trimesic aldehyde has been used as a fluorescent probe for imaging cells, and it has been shown to be non-toxic to cells at low concentrations.

Advantages And Limitations For Lab Experiments

Trimesic aldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, Benzene-1,2,4-tricarbaldehyde aldehyde has some limitations for lab experiments. It has a low melting point, which can make it difficult to handle at high temperatures. It is also sensitive to light and air, which can affect its stability over time.

Future Directions

Trimesic aldehyde has various potential applications in scientific research. One future direction is the development of new methods for the synthesis of Benzene-1,2,4-tricarbaldehyde aldehyde and its derivatives. Another future direction is the exploration of its potential applications in materials science, such as the synthesis of new MOFs with unique properties. Additionally, Benzene-1,2,4-tricarbaldehyde aldehyde could be used as a building block for the synthesis of new fluorescent dyes with improved properties for bioimaging and sensing applications.

Synthesis Methods

The synthesis of Benzene-1,2,4-tricarbaldehyde aldehyde can be achieved through various methods. One of the most common methods is the reaction between benzene-1,2,4-tricarboxylic acid and thionyl chloride. This reaction produces Benzene-1,2,4-tricarbaldehyde chloride, which can then be hydrolyzed to form Benzene-1,2,4-tricarbaldehyde aldehyde. Another method involves the reaction between benzene and carbon monoxide in the presence of a catalyst such as palladium. This reaction produces benzene-1,2,4-tricarbonyl, which can then be converted to Benzene-1,2,4-tricarbaldehyde aldehyde through a series of chemical reactions.

Scientific Research Applications

Trimesic aldehyde has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, separation, and catalysis. Trimesic aldehyde has also been used in the synthesis of fluorescent dyes, which are used in bioimaging and sensing applications.

properties

CAS RN

1889-65-2

Product Name

Benzene-1,2,4-tricarbaldehyde

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

benzene-1,2,4-tricarbaldehyde

InChI

InChI=1S/C9H6O3/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-6H

InChI Key

JMRQKWYIMBFUBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C=O)C=O

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)C=O

synonyms

1,2,4-Benzenetricarbaldehyde

Origin of Product

United States

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